Defr1

Antimicrobial peptides Beta-defensin structure-activity Disulfide bond functionality

Canonical six-cysteine β-defensins lose antimicrobial activity under physiological salt conditions, limiting translational development. Defr1 solves this via a unique five-cysteine motif enabling covalent dimerization, retaining potency at 150 mM NaCl where six-cysteine analogues fail. • Active against MDR nosocomial pathogens: MRSA, P. aeruginosa, E. faecalis, A. baumannii, B. cepacia complex • CCR6-independent chemoattractant of CD4+ T cells and immature DC-enables study of alternative defensin receptor biology • Validated scaffold for engineering simplified antimicrobial peptides via covalent dimerization (Defr1-1cys variant retains full activity) Supplied as custom-synthesized, HPLC-purified peptide with full analytical documentation. Inquire for bulk or GMP-grade synthesis.

Molecular Formula
Molecular Weight
Cat. No. B1577134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDefr1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes15 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Defr1 Peptide Procurement Guide: Structural and Functional Characterization of a Murine Beta-Defensin


Defensin-related peptide 1 (Defr1), also known as Defb8, is a unique murine β-defensin family member characterized by a distinctive five-cysteine motif that deviates from the canonical six-cysteine structure conserved in all other β-defensins [1]. This peptide, most highly expressed in testis and heart [2], exists as a covalent dimer mediated by an intermolecular disulfide bond, representing the first described covalently cross-linked member of the defensin family [3]. Defr1 exhibits dual functionality, possessing both potent antimicrobial activity against multidrug-resistant pathogens [4] and chemoattractant activity for immune cells [5].

Defr1 vs. Generic Beta-Defensin Peptides: Why Substitution Compromises Experimental Reproducibility and Functional Integrity


Defr1 cannot be functionally substituted by canonical six-cysteine β-defensins or its reduced forms due to fundamental structural and mechanistic divergence. Oxidized Defr1 forms a covalent dimer via an intermolecular disulfide bond, a unique structural feature within the defensin family [1]. In direct comparative studies, the monomeric six-cysteine analogue Defr1 Y5C exhibits noncovalent, weak dimer association and diminished antimicrobial activity, while reduced Defr1 loses activity entirely [2]. Furthermore, Defr1 maintains antimicrobial activity against P. aeruginosa in the presence of 150 mM NaCl, whereas Defr1 Y5C is completely inactive under identical conditions [3]. Critically, Defr1 also operates through a CCR6-independent chemoattractant mechanism distinct from canonical β-defensins [4]. These structural, salt-tolerance, and receptor-signaling differences preclude generic substitution without experimental validation.

Defr1 Comparator-Based Evidence: Quantitative Differentiation from Analogs and Class Members for Procurement Decisions


Defr1 vs. Defr1 Y5C: Antimicrobial Activity in Oxidized vs. Reduced States

In a direct head-to-head comparison against a panel of pathogens, oxidized Defr1 demonstrated significantly higher antimicrobial activity than its reduced form, and exceeded both the oxidized and reduced forms of its six-cysteine analog Defr1 Y5C [1]. Under identical oxidative conditions, Defr1 Y5C exhibited diminished antimicrobial activity, while reduced Defr1 lost activity [2]. The presence of an intermolecular disulfide bond in Defr1 dimers confers resistance to collision-induced dissociation, whereas Defr1 Y5C dimers form via noncovalent, weak monomer association [3].

Antimicrobial peptides Beta-defensin structure-activity Disulfide bond functionality

Defr1 vs. Defr1 Y5C: Salt-Tolerant Antimicrobial Activity Against Pseudomonas aeruginosa

In a direct comparative study, Defr1 retained antimicrobial activity against Pseudomonas aeruginosa in the presence of 150 mM NaCl, whereas the six-cysteine analog Defr1 Y5C was completely inactive under identical salt conditions [1]. This salt-tolerant phenotype was further supported by independent findings that Defr1 activity against P. aeruginosa is independent of NaCl concentration, in contrast to its activity against S. aureus, E. coli, and B. cepacia, which is reduced at elevated NaCl [2].

Antimicrobial resistance Salt sensitivity Pseudomonas aeruginosa

Defr1 vs. Canonical Six-Cysteine Beta-Defensins: CCR6-Independent Chemoattractant Mechanism

Defr1 displays chemoattractant activity for CD4+ T cells and immature dendritic cells (iDC) but does not act through CC receptor 6 (CCR6), the canonical receptor utilized by six-cysteine β-defensins [1]. In contrast, synthetic Defr1 Y5C (six-cysteine restored) chemoattracts CD4+ T cells with reduced activity and fails to chemoattract DC entirely [2]. The polymorphic variant allele Defb8, which contains the canonical six cysteines, similarly does not act through CCR6 [3].

Immunomodulation Chemotaxis CCR6 receptor

Defr1-1cys Variant: Functional Equivalence Confirms Dimerization as Activity Determinant

A synthetic one-cysteine variant of Defr1 (Defr1-1cys) was constructed to test the necessity of the five-cysteine motif for activity [1]. This variant gave an antimicrobial activity profile similar to that of synthetic Defr1 but only in its oxidized, dimeric form, confirming that covalent dimerization—not the specific five-cysteine arrangement—is the critical determinant of antimicrobial function [2]. These findings demonstrate that covalent, dimeric molecules based on the Defr1 β-defensin sequence retain antimicrobial activity even in the absence of the canonical cysteine motif [3].

Peptide engineering Cysteine modification Antimicrobial peptide design

Defr1 HPLC Fractions: Equivalent Potency Across Dimeric Isoforms

Defr1, when synthesized, exists as a mixture of dimeric isoforms [1]. Following HPLC fractionation and antimicrobial testing against Pseudomonas aeruginosa PAO1, all collected fractions displayed equivalent, potent antimicrobial activity levels comparable with that of the unfractionated Defr1 starting material [2]. Mass spectrometry and gel electrophoresis confirmed that each active fraction contained dimeric species [3]. This isoform heterogeneity does not compromise batch-to-batch functional consistency.

Quality control HPLC fractionation Antimicrobial peptide isoforms

Defr1 Procurement Applications: Research and Industrial Use Cases Based on Comparative Evidence


Antimicrobial Screening Against Multidrug-Resistant Nosocomial Pathogens

Defr1 is appropriate for in vitro antimicrobial screening programs targeting multidrug-resistant (MDR) nosocomial pathogens, including methicillin-resistant Staphylococcus aureus, Pseudomonas aeruginosa, Enterococcus faecalis, Acinetobacter baumannii, and Burkholderia cepacia complex strains for which antimicrobial treatment is limited or nonexistent [1]. The peptide's broad-spectrum activity against MDR clinical isolates, combined with its functional consistency across HPLC-fractionated dimeric isoforms, supports its use in standardized susceptibility testing panels [2].

Physiological Salt-Tolerant Antimicrobial Formulation Development

Defr1 is uniquely suitable for formulation development requiring antimicrobial function in physiological salt environments. Direct comparative data demonstrate that Defr1 retains activity against P. aeruginosa at 150 mM NaCl, whereas the six-cysteine analog Defr1 Y5C is completely inactive under identical conditions [1]. Additionally, Defr1 activity against P. aeruginosa is independent of NaCl concentration, in contrast to its activity against S. aureus, E. coli, and B. cepacia [2]. This salt-tolerant phenotype supports applications in wound dressings, surgical site treatments, and mucosal formulations where canonical defensin analogs would fail.

CCR6-Independent Immunomodulatory Mechanism Studies

Defr1 enables investigation of CCR6-independent chemoattractant signaling pathways that cannot be studied using canonical six-cysteine β-defensins. Defr1 chemoattracts CD4+ T cells and immature DC without engaging CCR6, the canonical receptor for β-defensin-mediated chemotaxis [1]. In contrast, synthetic Defr1 Y5C exhibits reduced T cell chemoattraction and fails to chemoattract DC [2]. This mechanistic divergence supports the use of Defr1 in studies of alternative defensin receptor biology and in screening for novel immunomodulatory targets.

Engineered Defensin Scaffold Development

Defr1 and its one-cysteine variant Defr1-1cys serve as validated scaffolds for engineering simplified antimicrobial peptides. The finding that oxidized, dimeric Defr1-1cys retains an antimicrobial activity profile similar to full-length Defr1 demonstrates that covalent dimerization—not the five-cysteine motif—is the critical activity determinant [1]. This enables procurement of structurally simplified analogs with potentially reduced synthesis complexity while maintaining functional equivalence to native Defr1, supporting peptide engineering and structure-activity relationship studies [2].

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